molecular formula C20H23N3O3 B6551779 ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate CAS No. 1040653-68-6

ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B6551779
CAS No.: 1040653-68-6
M. Wt: 353.4 g/mol
InChI Key: CAIAQAFQLWDJQJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound characterized by its quinoline and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the cyclization of o-[(2-cyanovinyl)amino]benzoate in the presence of tBuONa/tBuOH to form the 3-cyano-4-hydroxyquinoline

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for efficiency and cost-effectiveness. This involves using common and inexpensive reagents, mild reaction conditions, and scalable processes to enhance overall yield and reduce preparation costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate has shown promise in several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is structurally similar to other quinoline derivatives, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. its unique combination of functional groups and structural features sets it apart, potentially leading to different biological activities and applications.

Comparison with Similar Compounds

  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide

  • Ethyl 1-(3-cyano-4-hydroxyquinolin-4-yl)piperidine-4-carboxylate

  • Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate

Properties

IUPAC Name

ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-25-16-5-6-18-17(11-16)19(15(12-21)13-22-18)23-9-7-14(8-10-23)20(24)26-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIAQAFQLWDJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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